molecular formula C11H16N2O2S B2953397 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1174863-10-5

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2953397
CAS No.: 1174863-10-5
M. Wt: 240.32
InChI Key: LVXSEIBCLKHCNS-UHFFFAOYSA-N
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Description

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2S. It is known for its unique structure, which includes a thiophene ring substituted with an aminopiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 4-aminopiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a coupling agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminopiperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopiperidine moiety may interact with biological receptors or enzymes, leading to various biological effects. The thiophene ring can also play a role in the compound’s activity by participating in electron transfer processes or binding interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog without the aminopiperidine moiety.

    4-Aminopiperidine: Lacks the thiophene ring but contains the aminopiperidine structure.

    Thiophene derivatives: Various compounds with different substituents on the thiophene ring.

Uniqueness

5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the aminopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-8-3-5-13(6-4-8)7-9-1-2-10(16-9)11(14)15/h1-2,8H,3-7,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXSEIBCLKHCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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